molecular formula C13H16ClFN2O B14903434 N-(5-chloro-2-fluorophenyl)-2-(cyclopentylamino)acetamide

N-(5-chloro-2-fluorophenyl)-2-(cyclopentylamino)acetamide

Cat. No.: B14903434
M. Wt: 270.73 g/mol
InChI Key: IDXAHZSWRVEIIX-UHFFFAOYSA-N
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Description

N-(5-chloro-2-fluorophenyl)-2-(cyclopentylamino)acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a cyclopentylamino group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-fluorophenyl)-2-(cyclopentylamino)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-chloro-2-fluoroaniline and cyclopentylamine.

    Acylation Reaction: The 5-chloro-2-fluoroaniline undergoes an acylation reaction with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(5-chloro-2-fluorophenyl)-2-chloroacetamide.

    Amination Reaction: The N-(5-chloro-2-fluorophenyl)-2-chloroacetamide is then reacted with cyclopentylamine under reflux conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-fluorophenyl)-2-(cyclopentylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro or fluoro groups.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-fluorophenyl)-2-(cyclopentylamino)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound could modulate signaling pathways, inhibit enzyme activity, or alter cellular processes to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-fluorophenyl)-2-(methylamino)acetamide
  • N-(5-chloro-2-fluorophenyl)-2-(ethylamino)acetamide
  • N-(5-chloro-2-fluorophenyl)-2-(propylamino)acetamide

Comparison

N-(5-chloro-2-fluorophenyl)-2-(cyclopentylamino)acetamide is unique due to the presence of the cyclopentylamino group, which may confer different steric and electronic properties compared to its methyl, ethyl, or propyl analogs. These differences can influence the compound’s reactivity, biological activity, and overall chemical behavior.

Properties

Molecular Formula

C13H16ClFN2O

Molecular Weight

270.73 g/mol

IUPAC Name

N-(5-chloro-2-fluorophenyl)-2-(cyclopentylamino)acetamide

InChI

InChI=1S/C13H16ClFN2O/c14-9-5-6-11(15)12(7-9)17-13(18)8-16-10-3-1-2-4-10/h5-7,10,16H,1-4,8H2,(H,17,18)

InChI Key

IDXAHZSWRVEIIX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC(=O)NC2=C(C=CC(=C2)Cl)F

Origin of Product

United States

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